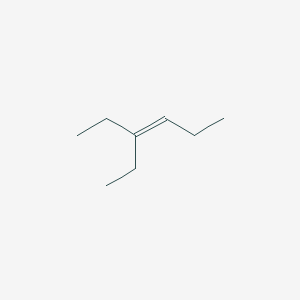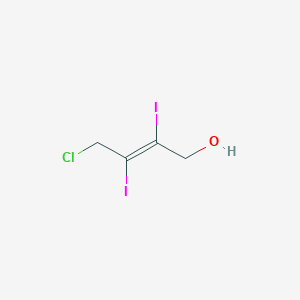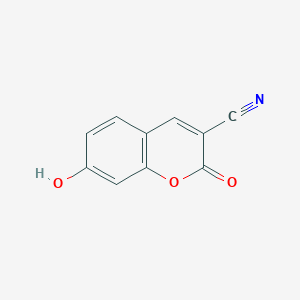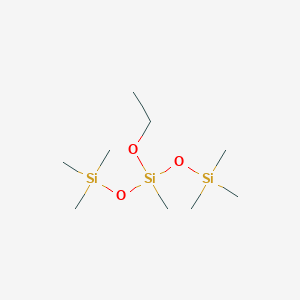
7-Metoxi-2-metilquinolina
Descripción general
Descripción
7-Methoxy-2-methylquinoline (7-MMQ) is a natural product isolated from a variety of plants and fungi. It is a pale yellow crystalline solid that is soluble in water and ethanol. 7-MMQ has been studied for its pharmacological properties and is a promising therapeutic agent for a variety of diseases, including cancer, diabetes, and inflammation.
Aplicaciones Científicas De Investigación
Descubrimiento de fármacos
La quinolina, de la que "7-Metoxi-2-metilquinolina" es un derivado, es un andamiaje vital para los candidatos a fármacos en el descubrimiento de fármacos . Juega un papel importante en el campo de la química medicinal . Las propiedades lipofílicas de los sustituyentes en el anillo de quinolina C-7 y C-8 pueden aumentar la potencia y la selectividad inhibitoria de la COX-2 .
Química orgánica industrial y sintética
La quinolina tiene aplicaciones versátiles en los campos de la química orgánica industrial y sintética . Es un compuesto heterocíclico esencial debido a sus versátiles aplicaciones en estos campos .
Investigación anticancerígena
Los derivados de la quinolina han mostrado potencial en la investigación anticancerígena . Se consideran una estructura privilegiada en los programas de descubrimiento de fármacos debido a su amplio espectro de bio-respuestas .
Investigación antioxidante
Los derivados de la quinolina también han mostrado potencial como antioxidantes . Esto hace que "this compound" sea un compuesto de interés en el desarrollo de nuevos fármacos antioxidantes .
Investigación antiinflamatoria
El aumento de las propiedades lipofílicas de los sustituyentes en el anillo de quinolina C-7 y C-8 puede aumentar la potencia antiinflamatoria
Safety and Hazards
Direcciones Futuras
Quinoline structures, including 7-Methoxy-2-methylquinoline, have versatile applications in the fields of industrial and synthetic organic chemistry. They play a major role in medicinal chemistry and are a vital scaffold for leads in drug discovery . Therefore, future research may focus on exploring the potential biological and pharmaceutical activities of 7-Methoxy-2-methylquinoline and its derivatives .
Mecanismo De Acción
Target of Action
7-Methoxy-2-methylquinoline (7-MMQ) is a naturally occurring compound found in various plants and fungi .
Mode of Action
It is suggested that it may interact with its targets, potentially enzymes involved in cellular metabolism and signaling pathways, leading to changes in these processes . Additionally, 7-MMQ has exhibited the ability to bind to DNA and influence gene expression .
Biochemical Pathways
Given its potential to inhibit enzymes involved in cellular metabolism and signaling pathways, it can be inferred that it may affect these pathways .
Pharmacokinetics
It is known that 7-mmq is a pale yellow crystalline solid, displaying solubility in water and ethanol , which may influence its bioavailability.
Result of Action
It is postulated that 7-mmq may inhibit the activity of enzymes involved in cellular metabolism and signaling pathways . This could potentially lead to changes in cellular function and gene expression .
Action Environment
The action, efficacy, and stability of 7-MMQ can be influenced by various environmental factors. For instance, its solubility in water and ethanol suggests that the presence and concentration of these solvents in the environment could impact its action.
Análisis Bioquímico
Biochemical Properties
It is postulated that 7-Methoxy-2-methylquinoline may inhibit the activity of enzymes involved in cellular metabolism and signaling pathways . Additionally, the compound has exhibited the ability to bind to DNA and influence gene expression .
Cellular Effects
It may influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, possible enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
It is believed to interact with certain enzymes or cofactors, and it may have effects on metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
7-methoxy-2-methylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-8-3-4-9-5-6-10(13-2)7-11(9)12-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVADHKTNBIYSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70443662 | |
| Record name | 7-Methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19490-87-0 | |
| Record name | 7-Methoxy-2-methylquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70443662 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 19490-87-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What can you tell us about the synthesis of 7-Methoxy-2-methylquinoline derivatives based on this research?
A1: While the specific synthesis of 7-Methoxy-2-methylquinoline is not detailed, the research article describes a novel one-pot method for synthesizing 5-Allyl-8-hydroxy-7-methoxy-2-methylquinoline []. This suggests that the parent compound, 7-Methoxy-2-methylquinoline, could be used as a starting material for further modifications, and highlights the potential for developing efficient synthetic routes for related compounds within this chemical family.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


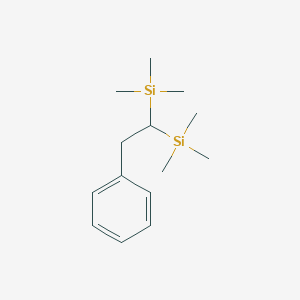
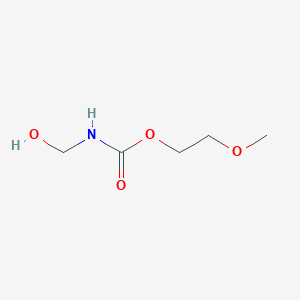


![Pentacyclo[12.8.0.03,12.04,9.017,22]docosa-1(14),2,4,6,8,12,17,19,21-nonaene](/img/structure/B99996.png)
